molecular formula C24H22ClN3O2S B2597226 3-amino-N-(3-chloro-4-methylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 361154-14-5

3-amino-N-(3-chloro-4-methylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2597226
CAS RN: 361154-14-5
M. Wt: 451.97
InChI Key: QPLKXHBMIAMYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(3-chloro-4-methylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C24H22ClN3O2S and its molecular weight is 451.97. The purity is usually 95%.
BenchChem offers high-quality 3-amino-N-(3-chloro-4-methylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-(3-chloro-4-methylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has focused on the synthesis of novel heterocyclic compounds utilizing derivatives similar to the mentioned compound. In one study, derivatives underwent various chemical reactions to produce novel heterocyclic-thieno[2,3-b]quinoline derivatives with potential chemical and pharmacological applications (Awad, Abdel-rahman, & Bakhite, 1991). These reactions included hydrolysis, alkylation, and condensation, demonstrating the compound's versatility as a precursor for generating structurally diverse molecules.

Potential Anticancer Activity

Another area of interest is the investigation of the compound's potential anticancer activity. A specific derivative was shown to be a putative inhibitor of phosphoinositide-specific phospholipase C-γ (PLC-γ), an enzyme linked to cancer cell motility. This derivative exhibited low nanomolar IC50 values against various breast cancer cell lines, indicating potent anti-proliferative activity. Furthermore, it caused cell cycle arrest in the G2/M phases and significantly affected cell morphology and migration, particularly in triple-negative breast cancer cells, which are challenging to treat (Leung et al., 2014). This suggests potential therapeutic applications in developing targeted cancer treatments.

Chemical and Physical Properties Studies

Studies have also been conducted to understand the chemical and physical properties of these compounds. For instance, the synthesis and reactivity of new chiral linear carboxamides with an incorporated peptide linkage were explored, indicating the compound's utility in developing molecules with specific structural characteristics (Khalifa et al., 2014). These studies contribute to the broader understanding of the compound's reactivity and potential applications in medicinal chemistry and materials science.

properties

IUPAC Name

3-amino-N-(3-chloro-4-methylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O2S/c1-12-7-9-14(11-16(12)25)27-23(29)22-21(26)20-19(18-10-8-13(2)30-18)15-5-3-4-6-17(15)28-24(20)31-22/h7-11H,3-6,26H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLKXHBMIAMYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=C(O5)C)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(3-chloro-4-methylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.